N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiophene ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the oxadiazole ring.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a carbonyl compound with a nitrile and elemental sulfur.
Coupling Reactions: The final step involves coupling the oxadiazole and thiophene moieties under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield thiols or amines.
Scientific Research Applications
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide
- N-[1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide
Uniqueness
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9(17-14(20)12-3-2-8-22-12)15-18-13(19-21-15)10-4-6-11(16)7-5-10/h2-9H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNLFRTZWKACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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